2,3-Dimethylcyclohexylamine
Overview
Description
2,3-Dimethylcyclohexylamine is an organic compound with the molecular formula C8H17N. It is a derivative of cyclohexylamine, where two methyl groups are substituted at the 2 and 3 positions of the cyclohexane ring. This compound is known for its use as a base and a reducing agent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylcyclohexylamine can be synthesized through several methods. One common method involves the reductive amination of cyclohexanone with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in methanol at room temperature .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of aniline derivatives. This process uses a palladium or ruthenium catalyst under high pressure and temperature conditions. The reaction yields a mixture of cyclohexylamine and its dimethyl derivatives, which are then separated and purified .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylcyclohexylamine undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding N-oxides.
Reduction: Can be reduced further to form secondary amines.
Substitution: Participates in nucleophilic substitution reactions, especially with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Alkyl halides and acyl halides are typical reagents.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
2,3-Dimethylcyclohexylamine has several applications in scientific research:
Chemistry: Used as a base in organic synthesis and as a reducing agent.
Biology: Investigated for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of polymers and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dimethylcyclohexylamine involves its interaction with molecular targets such as enzymes and receptors. As a base, it can deprotonate acidic substrates, facilitating various chemical transformations. Its reducing properties allow it to donate electrons to other molecules, thereby reducing them .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A primary amine with similar chemical properties but lacks the methyl substitutions.
N,N-Dimethylcyclohexylamine: A tertiary amine with two methyl groups attached to the nitrogen atom.
Uniqueness
2,3-Dimethylcyclohexylamine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct steric and electronic properties. This makes it a valuable compound in selective organic transformations and industrial applications .
Properties
IUPAC Name |
2,3-dimethylcyclohexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-6-4-3-5-8(9)7(6)2/h6-8H,3-5,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWOOKWVBNSLGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Record name | 2,3-DIMETHYLCYCLOHEXYL AMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3255 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60962357 | |
Record name | 2,3-Dimethylcyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60962357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,3-dimethylcyclohexyl amine appears as a water-white liquid. Less dense than water and slightly soluble in water. Hence floats on water. Very irritating to skin and eyes. Used to make other chemicals. | |
Record name | 2,3-DIMETHYLCYCLOHEXYL AMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3255 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
42195-92-6 | |
Record name | 2,3-DIMETHYLCYCLOHEXYL AMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3255 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,3-Dimethylcyclohexanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42195-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethylcyclohexylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042195926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethylcyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60962357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethylcyclohexylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.623 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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